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Compound of Interest

Compound Name: 3-Allylazetidine

Cat. No.: B1652912

IUPAC Name: 3-(prop-2-en-1-yl)azetidine
CAS Number: 18621-18-6

This technical guide provides a comprehensive overview of 3-Allylazetidine, a heterocyclic
building block with potential applications in medicinal chemistry and drug development. The
document details its chemical identity, synthetic methodologies, and the broader context of its
utility in the development of novel therapeutics.

Chemical Identity and Properties

Identifier Value

IUPAC Name 3-(prop-2-en-1-yl)azetidine

CAS Number 18621-18-6

Molecular Formula CeH11N

Molecular Weight 97.16 g/mol
Synthetic Approaches

The synthesis of 3-Allylazetidine and its derivatives is of significant interest for the generation
of compound libraries for drug screening. While direct synthesis of the parent compound is not
widely documented in publicly available literature, a common strategy involves the synthesis of
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a protected intermediate followed by deprotection. A representative synthetic protocol for a key
intermediate, 1-(tert-butyl) 3-methyl 3-allylazetidine-1,3-dicarboxylate, is detailed below. This
intermediate serves as a versatile precursor for further functionalization or deprotection to yield
the target compound.

Experimental Protocol: Synthesis of 1-(tert-butyl) 3-
methyl 3-allylazetidine-1,3-dicarboxylate

This protocol describes the allylation of a protected azetidine precursor.

Materials:

1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate

e Lithium bis(trimethylsilyl)amide (LIHMDS) (1M solution in THF)

e Allyl bromide

o Tetrahydrofuran (THF), anhydrous

e Saturated agueous ammonium chloride (NH4Cl) solution

e Dichloromethane (DCM)

» Saturated aqueous sodium chloride (brine) solution

Sodium sulfate (Na2S0Oa), anhydrous
Procedure:

e A solution of 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (92.9 mmol) in anhydrous
THF (200 mL) is cooled to -78 °C.

e LIHMDS (1.5 equivalents, 139 mmol, 140 mL of 1M solution) is added dropwise to the cooled
solution.

 Allyl bromide (1.5 equivalents, 139 mmol) is then added to the reaction mixture.
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e The reaction is allowed to stir overnight while gradually warming to room temperature.
e The reaction is quenched by the addition of saturated aqueous NH4Cl solution (100 mL).

e The aqueous layer is extracted with dichloromethane. The combined organic extracts are
washed with water and brine, then dried over anhydrous NazSOa.

e The solvent is removed under reduced pressure to yield the crude product, 1-(tert-butyl) 3-
methyl 3-allylazetidine-1,3-dicarboxylate.

[1]The crude product can be used in subsequent steps without further purification.

Deprotection to 3-Allylazetidine

The N-Boc protecting group of the synthesized intermediate can be removed under acidic
conditions, for example, by treatment with trifluoroacetic acid (TFA) in a suitable solvent like
dichloromethane, to yield the parent 3-Allylazetidine. The specific conditions for this
deprotection would require optimization for the particular substrate.

Characterization Data of 1-(tert-butyl) 3-methyl 3-
allvlazetidine-1,3-dicarboxylate

Analysis Data

(400 MHz, CDCls) & = 5.67-5.76 (m, 1H), 5.14—
1H NMR 5.18 (m, 2H), 4.18 (d, J = 8.80 Hz, 2H), 3.76—
3.78 (m, 5H), 2.63-2.65 (M, 2H), 1.46 (s, 9H).

(75 MHz, CDCls) & = 156.2, 132.0, 119.0, 79.8,
55.9, 52.3, 42.2, 40.3, 28.3.

13C NMR

Calculated for C13H21NOa: 255.31, Observed:
199.0 (M - t-butyl).

GCMS

Logical Workflow for Synthesis

The following diagram illustrates the synthetic workflow for obtaining a 3-Allylazetidine
precursor.
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1-(tert-butyl) 3-methyl
azetidine-1,3-dicarboxylate

1. LIHMDS, THF, -78°C
2. Allyl bromide

1-(tert-butyl) 3-methyl
3-allylazetidine-1,3-dicarboxylate

'

Acidic Deprotection (e.g., TFA)

3-Allylazetidine

Click to download full resolution via product page

Synthetic workflow for 3-Allylazetidine.

Applications in Drug Discovery

While specific biological activity data for 3-Allylazetidine is not extensively reported in the
public domain, the azetidine scaffold is a recognized "privileged structure" in medicinal
chemistry. Azetidine derivatives are being investigated for a wide range of therapeutic targets
due to their ability to introduce three-dimensional complexity and conformational rigidity into
molecules, which can lead to improved binding affinity and selectivity for biological targets.

3-Allylazetidine and its derivatives serve as valuable intermediates in the synthesis of more
complex molecules. For instance, derivatives of 3-allylazetidine have been utilized in the
development of RAS inhibitors for the treatment of cancer. In these applications, the azetidine
core provides a rigid scaffold, and the allyl group offers a reactive handle for further chemical
modifications and the construction of larger, more complex structures.
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The broader class of azetidine-containing compounds has shown activity as:

o Central Nervous System (CNS) agents: Modulators of dopamine and serotonin transporters.
e Enzyme inhibitors: Including inhibitors of RAS proteins.

o Anticancer agents: As exemplified by their use in the synthesis of novel cancer therapeutics.

The utility of 3-Allylazetidine lies in its potential as a starting material for the synthesis of novel
chemical entities for screening against various biological targets. The allyl group is particularly
useful as it can undergo a variety of chemical transformations, such as oxidation, reduction,
and addition reactions, allowing for the diversification of the azetidine core.

Signaling Pathways and Biological Targets

Currently, there is a lack of specific information in the scientific literature detailing signaling
pathways that are directly modulated by 3-Allylazetidine. Its primary role, as documented in
patent literature, is that of a synthetic intermediate. The biological activity and the signaling
pathways affected would be determined by the final, more complex molecules synthesized from
this building block. Researchers and drug development professionals can leverage 3-
Allylazetidine to create libraries of novel compounds for screening against a wide array of
targets, including G-protein coupled receptors (GPCRS), ion channels, and enzymes, where the
conformational constraint imparted by the azetidine ring may be beneficial for activity and
selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1652912#3-allylazetidine-iupac-name-and-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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